beta-D-glucofuranose
Description
Contextualization within Carbohydrate Chemistry Research
The academic importance of β-D-glucofuranose in carbohydrate chemistry is multifaceted, primarily revolving around its role as a synthetic intermediate and a structural motif. Although glucofuranose units are exceedingly rare as building blocks in natural biomolecules, the study of their synthesis and reactivity provides valuable insights into carbohydrate chemistry. slu.se Research is often focused on creating derivatives that can serve as versatile precursors for the synthesis of other complex molecules. usm.myacs.org
The synthesis of glucofuranose derivatives is a key area of investigation. For example, chemists develop methods for selective acylation and other modifications to create novel compounds. usm.mydergipark.org.tr These synthetic routes are challenging due to the need to control the ring size and the stereochemistry at multiple chiral centers. A common strategy involves "locking" glucose into its furanose form, for instance, by preparing 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose), which can then be selectively deprotected and modified. dergipark.org.trgoogle.com Another approach involves reacting D-glucose with boric acid, which forms an intermediate that favors the furanose structure, allowing for subsequent reactions like propanoylation to yield crystalline β-D-glucofuranose derivatives. google.com These derivatives are valuable as starting materials for synthesizing other chiral compounds. google.com
The motivation for this synthetic work often stems from the search for compounds with potential biological applications, leading to the creation of derivatives for antimicrobial screening. usm.mydergipark.org.tr The furanose scaffold provides a unique three-dimensional structure that is distinct from the more common pyranose ring, offering possibilities for developing new biologically active agents.
Overview of the Research Landscape of Furanose Forms of D-Glucose
The research landscape for the furanose forms of D-glucose is largely defined by the analytical challenges posed by their low abundance and the synthetic challenges of their selective preparation. While other furanoses, like β-D-ribofuranose in RNA and β-D-galactofuranose in bacterial polysaccharides, are vital biological components, the rarity of glucofuranose in nature makes its study less about its direct biological role and more about fundamental carbohydrate reactivity and synthesis. slu.seox.ac.uk
A significant breakthrough in the field has been the complete characterization of α- and β-D-glucofuranose using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. slu.seresearchgate.net Due to the low concentration of furanoses in a glucose solution, their NMR signals are often weak and can be obscured by the much stronger signals of the pyranose anomers. slu.se The definitive assignment of all ¹H and ¹³C NMR signals and coupling constants provides a crucial tool for researchers to identify and study these forms in solution, investigate glucose ring-chain tautomerism, and analyze complex mixtures containing high concentrations of glucose. slu.se
Despite their low concentration, the furanose forms are responsible for a significant portion of the total reactivity of D-glucose, particularly at higher temperatures, because they have a much faster ring-opening rate compared to the pyranose forms. slu.se This higher reactivity makes them important intermediates in reactions involving glucose.
Modern research employs a combination of sophisticated analytical techniques and synthetic strategies. Microwave-assisted synthesis using catalysts like Maghnite-H+ has been explored to efficiently produce glucofuranose isomers from D-glucose. naturalspublishing.com Computational studies using Density Functional Theory (DFT) are also used to explore the potential energy landscape and conformational preferences of the different forms of glucose, including the furanose structures. researchgate.net These combined efforts in synthesis, analysis, and theoretical modeling continue to expand the understanding of this minor but chemically significant isomer of glucose.
Data Tables
Table 1: Physicochemical Properties of β-D-Glucofuranose This table summarizes key computed properties of the β-D-glucofuranose molecule.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₆ | nih.govchemtunes.comchemsrc.com |
| Molecular Weight | 180.156 g/mol | chemtunes.comchemsrc.com |
| IUPAC Name | (2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | nih.gov |
| CAS Number | 30412-16-9 | nih.govchemsrc.com |
| Topological Polar Surface Area | 110.38 Ų | chemtunes.com |
| Hydrogen Bond Donors | 5 | chemtunes.com |
| Hydrogen Bond Acceptors | 6 | chemtunes.com |
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for D-Glucofuranose Anomers Reported chemical shifts (in ppm) for the anomers of D-glucofuranose in D₂O. This data is fundamental for the identification and structural elucidation of these compounds in solution.
| Position | β-D-Glucofuranose (¹H) | β-D-Glucofuranose (¹³C) | α-D-Glucofuranose (¹H) | α-D-Glucofuranose (¹³C) |
| 1 | 5.15 | 102.3 | 5.37 | 96.1 |
| 2 | 4.16 | 79.5 | 4.38 | 76.5 |
| 3 | 4.22 | 76.8 | 4.41 | 75.8 |
| 4 | 4.09 | 82.5 | 4.19 | 80.9 |
| 5 | 3.82 | 70.8 | 3.96 | 71.3 |
| 6a | 3.74 | 63.8 | 3.70 | 63.9 |
| 6b | 3.63 | 63.8 | 3.62 | 63.9 |
| Source: Data adapted from Alexandersson & Nestor (2021) slu.se |
Structure
2D Structure
3D Structure
Properties
CAS No. |
30412-16-9 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1 |
InChI Key |
AVVWPBAENSWJCB-QZABAPFNSA-N |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of β D Glucofuranose
Chemical Synthesis Approaches to β-D-Glucofuranose
The chemical synthesis of β-D-glucofuranose derivatives often requires specific strategies to favor the formation of the five-membered furanose ring over the more stable six-membered pyranose ring.
Selective Synthesis Protocols
Selective synthesis of β-D-glucofuranosides can be achieved by controlling reaction conditions. For instance, the polarity of the solvent can influence the ring size of the product. A method using 2,4,6-trichloro-1,3,5-triazine-activated dimethyl sulfoxide (B87167) (DMSO) and D-glucose in methanol (B129727) has been developed. researchgate.net At lower concentrations of DMSO, the furanoside is the exclusive product, while at higher concentrations, only the pyranoside is formed. researchgate.net This provides a direct and selective route to either the furanoside or pyranoside form. researchgate.net
Another approach involves the use of specific starting materials that are predisposed to form the furanose ring. For example, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a common starting material that locks the glucose molecule in its furanose configuration, allowing for further modifications. nih.govnih.gov
Protecting Group Strategies in Glucofuranose Synthesis
Protecting groups are indispensable in carbohydrate synthesis to ensure regioselectivity and stereoselectivity. nih.govntnu.no The choice of protecting groups can influence the outcome of a reaction, including the ring size and the stereochemistry at the anomeric center. nih.gov
Common protecting groups for hydroxyl functions include acyl groups (like acetyl and benzoyl), alkyl ethers (like benzyl), and silyl (B83357) ethers. nsf.gov For instance, in the synthesis of β-(1,3)-glucans, a protecting group strategy is crucial for achieving regio- and diastereoselective glycosyl bond formation. nih.gov The use of a participating neighboring group at the C-2 position, such as an ester or an amide, can direct the formation of a trans-glycosidic linkage, leading to the β-anomer. nih.gov
A widely used starting material, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, utilizes isopropylidene acetals to protect the hydroxyl groups at C-1, C-2, C-5, and C-6, leaving the C-3 hydroxyl group available for selective reactions. nih.govnih.gov
Catalytic Systems in Glucofuranose Formation
Various catalytic systems are employed to promote the formation of glucofuranose derivatives.
Boric Acid Catalysis : Boric acid can be used to influence the acetylation of aldoses, favoring the formation of glucofuranose per-acetates. researchgate.netcolab.wsrsc.org When D-glucose is heated with boric acid in acetic acid, a soluble complex forms. researchgate.netcolab.wsrsc.org Subsequent treatment with acetic anhydride (B1165640) and a catalytic amount of sulfuric acid yields a mixture rich in glucofuranose per-acetates. researchgate.netcolab.wsrsc.org In the absence of sulfuric acid, a high yield of penta-O-acetyl-β-D-glucofuranose with a high β:α ratio can be obtained. researchgate.netcolab.wsrsc.org Boric acid is also used in a "one-pot" procedure to synthesize crystalline penta-O-propanoyl-β-D-glucofuranose. colab.wsrsc.orggoogle.com The mechanism involves the formation of borate (B1201080) esters, which can favor the isomerization of aldoses to ketoses through an enediol intermediate. nih.gov
Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in carbohydrate chemistry, often leading to shorter reaction times and improved yields. academie-sciences.frpsu.edu Microwave-assisted heating of N-acetylglucosamine (GlcNAc) in sulfolane (B150427) produces 1,6-anhydro-2-acetamido-2-deoxy-β-D-glucofuranose (AGFNAc) along with its pyranose counterpart. nih.govresearchgate.net The reaction temperature is a critical factor influencing the product yields. nih.govresearchgate.net Similarly, microwave-assisted heating of methyl-α,β-D-glucofuranose can be used to synthesize 1,6-anhydro-β-D-glucofuranose. nih.govresearchgate.net
Stereoselective and Regioselective Considerations in β-D-Glucofuranose Synthesis
Achieving stereoselectivity, particularly at the anomeric carbon, is a central challenge in glycosylation chemistry. The formation of the β-glycosidic linkage is often desired.
Stereoselectivity : The use of participating protecting groups at C-2 is a common strategy to ensure the formation of 1,2-trans-glycosides, which corresponds to the β-anomer in the gluco series. nih.gov For example, penta-O-propanoyl-β-D-glucofuranose has been shown to be a good glycosylating agent for the acid-catalyzed synthesis of β-linked O-, S-, and N-glucofuranosyl compounds with good selectivity. nih.gov The Koenigs-Knorr method, while traditionally using heavy metal promoters, can be adapted with less toxic promoters like lithium carbonate for the stereoselective synthesis of β-D-glucopyranosides, a principle that can be extended to furanoside synthesis. researchgate.net
Regioselectivity : Regioselective protection and deprotection are crucial for the synthesis of complex carbohydrate structures. rsc.org For example, the regioselective acylation and methylation of the C-3 hydroxyl group in 4,6-O-benzylidene-β-D-glucopyranosides can be achieved by forming a copper chelate of the 2,3-diol. nih.gov While this example is for a pyranoside, the principles of using chelating agents to direct reactivity can be applied to furanose systems as well. The inherent reactivity differences of hydroxyl groups in a sugar molecule can also be exploited for regioselective modifications, although this often does not provide exclusive selectivity. rsc.org
Enzymatic Synthesis and Biocatalytic Pathways Involving β-D-Glucofuranose
Enzymatic methods offer high selectivity and mild reaction conditions for the synthesis of glycosides. While less common for furanosides compared to pyranosides, biocatalytic approaches are being explored. Enzymes such as glycosidases can be used in reverse (thermodynamic control) or in a kinetically controlled manner with activated donors to form glycosidic bonds. The high stereoselectivity and regioselectivity of enzymes can circumvent the need for complex protecting group manipulations. However, the substrate scope of enzymes can be limited.
Derivatization Strategies for β-D-Glucofuranose and its Precursors
Once the β-D-glucofuranose core is established, various derivatization strategies can be employed to synthesize a wide range of compounds.
A common precursor, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, allows for selective derivatization at the C-3 position. From this intermediate, a variety of derivatives can be synthesized. For example, it is a key starting material for the synthesis of 6-deoxy-L-idose and L-acovenose. nih.gov Key steps in this synthesis include stereoselective hydrogenation and regioselective protection. nih.gov
Penta-O-propanoyl-β-D-glucofuranose is another versatile precursor. nih.gov It can be used as a glycosylating agent to form O-, S-, and N-glucofuranosides. nih.gov Selective hydrolysis of this peracylated furanose can yield the 1-hydroxy analogue, which can be converted into other glycosylating agents like trichloroacetimidates. nih.gov
Table of Synthetic Methodologies for β-D-Glucofuranose Derivatives
| Method | Starting Material | Key Reagents/Catalysts | Product | Key Features |
|---|---|---|---|---|
| Solvent Polarity Control | D-Glucose | 2,4,6-trichloro-1,3,5-triazine, DMSO, Methanol | Methyl β-D-glucofuranoside | Selective for furanoside at low DMSO concentration. |
| Boric Acid Catalysis | D-Glucose | Boric acid, Acetic anhydride, Pyridine | Penta-O-acetyl-β-D-glucofuranose | High β:α ratio. researchgate.netcolab.wsrsc.org |
| Boric Acid "One-Pot" | D-Glucose | Boric acid, Propanoic anhydride | Penta-O-propanoyl-β-D-glucofuranose | Crystalline product, good yield. colab.wsrsc.orggoogle.com |
| Microwave-Assisted Synthesis | N-acetylglucosamine | Sulfolane | 1,6-anhydro-2-acetamido-2-deoxy-β-D-glucofuranose | Rapid synthesis, temperature-dependent yield. nih.govresearchgate.net |
| Glycosylation | Penta-O-propanoyl-β-D-glucofuranose | Acid catalyst, Alcohol/Thiol/Amine | β-O/S/N-glucofuranosides | Good β-selectivity. nih.gov |
Synthesis of Glycosyl Donors from β-D-Glucofuranose Derivatives
The synthesis of glycosyl donors from β-D-glucofuranose is a critical step in the construction of complex carbohydrates. These donors are molecules containing a leaving group at the anomeric center, rendering them susceptible to activation and subsequent reaction with a glycosyl acceptor. wikipedia.org A variety of strategies have been developed to prepare these crucial intermediates.
One common approach involves the use of protecting groups to selectively mask the hydroxyl groups of the glucose molecule, allowing for controlled reactions at specific positions. For instance, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a commercially available starting material where only the hydroxyl group at the 3-position is unprotected. researchtrends.netsigmaaldrich.com This compound serves as a versatile precursor for the synthesis of various glycosyl donors. researchtrends.netsigmaaldrich.com Acyl groups, such as acetyl and benzoyl groups, are often employed as protecting groups in the synthesis of these donors. researchtrends.net
A straightforward method for preparing a peracylated glucofuranose derivative, 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose, involves reacting D-glucose with boric acid, followed by treatment with a propanoylating agent like propanoic anhydride. google.comresearchgate.net This process yields a crystalline product that is a useful starting material for synthesizing other glucofuranosides. google.com The crystalline nature of this compound simplifies purification compared to non-crystalline products. google.com
Glycosyl halides, particularly bromides and iodides, are also effective glycosyl donors. wikipedia.orgacs.org While historically considered highly reactive, recent research has demonstrated their utility in achieving efficient and stereoselective glycosylations. wikipedia.orgacs.org The synthesis of these donors can be achieved under mild conditions, making them compatible with sensitive functional groups. nih.gov For example, 2-deoxy- and 2,6-dideoxyglycosyl bromides can be prepared in high yields and used in β-selective glycosylation reactions. acs.org
Furthermore, trichloroacetimidates have been utilized as glycosyl donors in the synthesis of various glycosides. mdpi.com The choice of protecting groups on the glycosyl donor can significantly influence the stereochemical outcome of the glycosylation reaction. For instance, a participating group like an acyl group at the 2-O position can lead to high β-stereoselectivity. jst.go.jp
The following table summarizes various glycosyl donors derived from β-D-glucofuranose and their synthetic precursors:
| Glycosyl Donor | Precursor | Key Reagents/Method | Reference |
| Acyl protected glycosyl donors | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Acetyl and benzoyl protecting groups | researchtrends.net |
| 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose | D-glucose | Boric acid, propanoic anhydride | google.comresearchgate.net |
| 2-Deoxy- and 2,6-dideoxyglycosyl bromides | Anomeric acetates | Hydrobromic acid (under controlled conditions) | acs.org |
| Glycosyl trichloroacetimidates | 1-hydroxy analogue of penta-O-propanoyl-β-D-glucofuranose | Selective acid-catalyzed hydrolysis, trichloroacetonitrile | researchgate.net |
| Tricyclic glycosyl donor | 5,6-O-isopropylidene-1,2-O-trichloroethylidene-α-D-glucofuranose | Oxidation with pyridinium (B92312) dichromate, reduction with sodium borohydride | yok.gov.tr |
Formation of Complex Glycoconjugates Incorporating β-D-Glucofuranose
Glycoconjugates, molecules where carbohydrates are linked to other biomolecules like proteins or lipids, are crucial for many biological processes. libretexts.org The formation of complex glycoconjugates incorporating β-D-glucofuranose is an active area of research, driven by the desire to synthesize novel bioactive compounds.
A general strategy for synthesizing glycoconjugates involves the coupling of a suitably protected glycosyl donor with an acceptor molecule, which can be another carbohydrate, an amino acid, a lipid, or another aglycone. mdpi.comnih.gov For instance, diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside has been synthesized by coupling a protected glucosamine (B1671600) donor with diosgenin. mdpi.com
The Amadori rearrangement offers a key reaction for the conjugation of carbohydrate moieties with amines, such as amino acid derivatives. researchgate.net This rearrangement has been used to create C-glycosyl-type glycoconjugates, which are more stable than their O-glycoside counterparts. researchgate.net The reaction conditions for the Amadori rearrangement have been explored using 3,5-di-O-benzyl-α,β-D-glucofuranose as a model substrate. researchgate.net
Enzymatic methods also play a significant role in the synthesis of glycoconjugates. google.com Glycosidases can be used to catalyze the reaction between a partially protected glucose derivative and a glycosyl donor. google.com For example, different derivatives of glucofuranose, such as 1,2-isopropylidene-α-D-glucofuranoside, can serve as acceptors in enzyme-catalyzed reactions. google.com
The synthesis of multifunctional glycoconjugates allows for the study of carbohydrate recognition processes. uni-kiel.de For example, heterobivalent glycoclusters containing both mannose and glucose have been synthesized from a maltoside scaffold to investigate lectin-mediated bacterial adhesion. uni-kiel.de
The following table provides examples of complex glycoconjugates incorporating β-D-glucofuranose and the synthetic methods used for their formation:
| Glycoconjugate Type | Synthetic Method | Key Features | Reference |
| Diosgenyl β-D-glucosaminosides | Coupling of a protected glycosyl donor with diosgenin | Synthesis of saponin (B1150181) analogues | mdpi.com |
| C-glycosyl-type glycoconjugates | Amadori rearrangement | Formation of stable C-glycosidic bonds | researchgate.net |
| Oligosaccharide derivatives | Enzymatic glycosylation using glycosidases | Use of glucofuranose derivatives as acceptors | google.com |
| Heterobivalent glycoclusters | Chemical synthesis from a multifunctional scaffold | Probing multivalent carbohydrate-protein interactions | uni-kiel.de |
Development of β-D-Glucofuranose-based Chemical Building Blocks
β-D-Glucofuranose and its derivatives serve as versatile chemical building blocks for the synthesis of a wide range of molecules, including rare sugars, biologically active compounds, and novel materials. smolecule.comthieme-connect.com The ability to selectively modify the various hydroxyl groups of the glucofuranose ring makes it a valuable starting point for complex synthetic endeavors. mdpi.comrsc.org
A prominent example of a β-D-glucofuranose-based building block is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. sigmaaldrich.comsigmaaldrich.cn This compound, with its single free hydroxyl group at the C-3 position, is a precursor for the synthesis of various derivatives. sigmaaldrich.comsigmaaldrich.cn For example, it can be used to prepare biologically active L-acovenose and 6-deoxy-L-idose. sigmaaldrich.com It has also been employed in the synthesis of 3,3-spirocyclopropane derivatives. tandfonline.com
1,6-Anhydro-β-D-glucofuranose, also known as levoglucosan, is another important building block derived from the dehydration of β-D-glucose. smolecule.com It is used in the development of bio-based polymers with potential applications in packaging and drug delivery. smolecule.com Its unique structure also allows for its use in synthesizing various carbon-based materials. smolecule.com
The selective protection and deprotection of the hydroxyl groups of glucose are crucial for creating specific building blocks. rsc.org For instance, regioselective benzoylation can be used to prepare diols and polyols with specific hydroxyl groups available for further reaction. rsc.org The introduction of a tosylate leaving group at the C-3 position of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose creates a valuable intermediate for nucleophilic substitution reactions. mdpi.com
Furthermore, β-D-glucofuranose derivatives are used as synthons for the preparation of more complex structures like bicyclo-DNA and -RNA. thieme-connect.com The synthesis of the sugar units for these modified nucleic acids starts from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. thieme-connect.com
The following table highlights some key β-D-glucofuranose-based chemical building blocks and their synthetic applications:
| Building Block | Key Features | Applications | Reference |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Single free hydroxyl at C-3 | Synthesis of rare sugars, spirocycles, and modified nucleosides | sigmaaldrich.comthieme-connect.comtandfonline.com |
| 1,6-Anhydro-β-D-glucofuranose (Levoglucosan) | Bicyclic structure from dehydration of glucose | Synthesis of bio-based polymers and carbon materials | smolecule.com |
| Regioselectively protected glucofuranose derivatives | Specific hydroxyl groups available for reaction | Intermediates for the synthesis of complex carbohydrates | rsc.org |
| 3-O-tosyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Leaving group at C-3 | Preparation of rare carbohydrate derivatives via nucleophilic substitution | mdpi.com |
Conformational Analysis and Structural Elucidation of β D Glucofuranose
Theoretical and Computational Approaches to Glucofuranose Conformation
The five-membered furanose ring of β-D-glucofuranose is inherently flexible, leading to a complex conformational landscape. Theoretical and computational chemistry provides powerful tools to explore this landscape, offering insights that complement experimental data. These methods allow for the detailed examination of the geometries and relative energies of different conformers, the dynamics of their interconversion, and the subtle intramolecular forces that govern their stability.
Density Functional Theory (DFT) has become a important method for investigating the structure and energetics of carbohydrates, including furanose systems. researchgate.netacs.org DFT calculations, often paired with suitable basis sets like TZVP, have been shown to provide accuracy for molecular structures and chemical shifts comparable to more computationally expensive methods like MP2. researchgate.net Studies on D-glucose isomers have utilized DFT to optimize geometries and analyze conformational preferences in the gas phase. researchgate.net For example, research on α-D-glucofuranose has involved DFT calculations to determine properties like the rotational barrier of the C6 hydroxyl group. researchgate.net
Ab initio molecular dynamics (AIMD) allows for the simulation of molecular motion and chemical reactions without pre-defined force fields by calculating forces "on the fly" from electronic structure theory. This method is particularly valuable for studying dynamic processes in solution. AIMD simulations have been employed to investigate the degradation mechanisms of β-D-glucose in acidic aqueous solutions, revealing that the structure and interactions of surrounding water molecules play a critical role. nih.gov Water molecules compete for protons with the sugar's hydroxyl groups and form hydrogen bonds that weaken the C-C and C-O bonds, influencing reaction pathways. nih.gov
Furthermore, AIMD, specifically Car-Parrinello molecular dynamics (CPMD), has been used to model the pyrolysis of cellulose. researchgate.net These simulations showed that a key initial step can be the ring contraction of a glucopyranose unit into a glucofuranose ring. researchgate.net At 327 °C, this depolymerization via ring contraction was found to have a relatively low free-energy barrier of 20 kcal/mol, suggesting it is a key process in the formation of an intermediate liquid state of cellulose. researchgate.net These findings, while focused on reactivity, underscore the dynamic accessibility of the furanose form from the pyranose form and demonstrate the power of AIMD to map complex reaction coordinates involving β-D-glucofuranose intermediates in various environments.
Classical molecular dynamics (MD) simulations rely on force fields, which are sets of parameters describing the potential energy of a system. The accuracy of MD simulations is highly dependent on the quality of these parameters. mdpi.com Developing accurate force fields for carbohydrates, and furanose systems in particular, is challenging due to the complex interplay of stereoelectronic effects, such as the gauche and anomeric effects, which are not easily captured by simple pairwise potential energy functions. mdpi.com
Significant efforts have been made to develop and refine force fields for furanoses, including extensions to well-established biomolecular force fields like AMBER, CHARMM, and GROMOS. mdpi.comnih.govresearchgate.net
AMBER: The General Amber Force Field (gaff) has been specifically refined for fluorinated furanose rings by fitting torsional parameters to reproduce ab initio calculated energy profiles across the entire pseudorotation cycle. mdpi.com This refinement was necessary because standard gaff parameters tended to underestimate the potential energies of the ring systems. mdpi.com
CHARMM: Parameters for various glycosidic linkages involving furanoses have been developed for the CHARMM additive all-atom force field. nih.govresearchgate.net The parameterization was based on high-level quantum mechanical potential energy scans (MP2/cc-pVTZ//MP2/6-31G(d)) and validated by comparing simulation results with experimental data, such as crystal structures and NMR J-coupling constants. nih.govresearchgate.net
GROMOS: A united-atom GROMOS force field parameter set has also been specifically developed for furanose carbohydrates. researchgate.net It was validated against quantum-mechanical and experimental data to ensure it could accurately reproduce conformational equilibria within the furanose ring, as well as the behavior of hydroxymethyl and glycosidic linkage conformers. researchgate.net
These specialized force fields are essential for enabling large-scale simulations of furanose-containing oligosaccharides and polymers, alone or in complex with other biomolecules. nih.govresearchgate.net
Table 1: Comparison of Force Field Development Approaches for Furanose Systems
| Force Field | Approach | Target Data for Parameterization | Validation |
| AMBER (gaff refinement) | Refinement of torsional parameters for fluorinated furanoses. mdpi.com | Ab initio molecular orbital calculated energies of sugar pucker conformations. mdpi.com | Comparison of MM vs. QM energies; unrestrained MD simulations. mdpi.com |
| CHARMM | Development of new parameters for pyranose-furanose and furanose-furanose linkages. nih.govresearchgate.net | 2D QM potential energy scans (MP2); QM vibrational frequencies; interaction energies with water. nih.govresearchgate.net | Comparison with crystal properties, aqueous solution densities, and NMR J-coupling constants. nih.govresearchgate.net |
| GROMOS | Development of a united-atom parameter set for furanose carbohydrates. researchgate.net | Quantum-mechanical and experimental data concerning structural and conformational features. researchgate.net | Reproduction of conformational equilibrium, relative free energies of anomers, and rotamer populations. researchgate.net |
The conformation of β-D-glucofuranose is dictated by a delicate balance of several intramolecular interactions. These include non-covalent forces like van der Waals interactions, electrostatic interactions, and more specific stereoelectronic effects. uni-kiel.de
Anomeric Effect: This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to be in an axial rather than an equatorial orientation in a pyranose ring. In furanose rings, the stereoelectronic principles are similar, involving an interaction between the lone pair electrons of the endocyclic ring oxygen and the antibonding orbital (σ*) of the anomeric C1-O1 bond. uni-kiel.dediva-portal.org This interaction stabilizes conformations where the dipoles of the ring oxygen and the anomeric substituent partially neutralize. uni-kiel.de
Gauche Effect: The conformation of the exocyclic C5-C6 bond is influenced by the gauche effect, which affects the relative populations of the gauche-gauche (GG), gauche-trans (GT), and trans-gauche (TG) rotamers. researchgate.net For glucopyranose in aqueous solution, the TG rotamer is sparsely populated, which has been attributed to less favorable solvation compared to the GG and GT conformers that can be stabilized by a bridging water molecule. researchgate.net Similar solvation and steric effects are expected to influence the hydroxymethyl group conformation in β-D-glucofuranose.
Experimental Spectroscopic Techniques for Conformational Characterization
While computational methods provide a theoretical framework, experimental techniques are essential for validating these models and providing a direct measure of molecular structure and conformation in solution.
NMR spectroscopy is a uniquely powerful tool for elucidating the atomic-resolution structure of carbohydrates in solution. researchgate.net Despite the low abundance of furanose forms of glucose in aqueous solution (around 0.3-0.4%), detailed NMR studies have successfully provided a complete spectral assignment for β-D-glucofuranose. slu.se This was achieved using a combination of 1D and 2D NMR experiments on concentrated glucose solutions, where the furanose signals become detectable. slu.se
The complete ¹H and ¹³C NMR spectral analysis provides a wealth of conformational information through chemical shifts and spin-spin coupling constants (J-couplings). nih.gov
Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. The assigned ¹H and ¹³C chemical shifts for β-D-glucofuranose provide a unique fingerprint for its identification and a basis for conformational analysis. slu.se For example, the anomeric ¹H signal for β-D-glucofuranose is found at 5.24 ppm, clearly resolved from the pyranose anomers. magritek.com The ¹³C chemical shifts for C1 (103.4 ppm) and C4 (77.4 ppm) are characteristic of a β-furanoside configuration. researchgate.netslu.se
Coupling Constants: Scalar coupling constants, particularly three-bond couplings (³J), are related to the dihedral angle between the coupled nuclei through the Karplus relationship. magritek.com They provide critical restraints for determining ring pucker and the orientation of exocyclic groups. The very small ³J(H1,H2) coupling constant of < 1 Hz is characteristic of the ~90° dihedral angle expected in a furanose ring, distinguishing it from the larger couplings seen in pyranose forms. slu.semagritek.com
The detailed NMR data available allows for rigorous comparison with theoretical models, such as those derived from DFT and force field simulations, to refine our understanding of the conformational preferences of β-D-glucofuranose in solution. researchgate.netacs.org
Table 2: ¹H and ¹³C NMR Chemical Shifts and Selected J-Coupling Constants for β-D-Glucofuranose in D₂O Data sourced from Alexandersson & Nestor (2022). slu.se
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Attached Proton(s) | J-Coupling (Hz) |
| 1 | 103.4 | 5.239 | H-1 | ³J(H1,H2) < 1 |
| 2 | 76.9 | 4.120 | H-2 | ³J(H2,H3) = 1.6 |
| 3 | 75.3 | 4.303 | H-3 | ³J(H3,H4) = 4.3 |
| 4 | 77.4 | 4.077 | H-4 | ³J(H4,H5) = 7.1 |
| 5 | 70.9 | 3.840 | H-5 | ³J(H5,H6) = 3.2 |
| 6 | 63.9 | 3.785 | H-6a | ³J(H5,H6') = 5.5 |
| 3.714 | H-6b | ²J(H6a,H6b) = -11.9 |
Vibrational Optical Activity (VOA) Spectroscopy (VCD, ROA) for Chiral and Conformational Studies
Vibrational optical activity (VOA) spectroscopies, which include vibrational circular dichroism (VCD) and Raman optical activity (ROA), are powerful techniques for studying the stereochemistry of chiral molecules like β-D-glucofuranose in solution. rsc.orgmdpi.comnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the difference in Raman scattering of circularly polarized light. nih.govcas.cz These techniques are highly sensitive to the three-dimensional structure, providing information on both the absolute configuration and the dominant solution-state conformations. rsc.orgresearchgate.netgaussian.com
The strength of VOA lies in the comparison between experimental spectra and spectra calculated for different possible conformers using quantum chemistry methods, typically DFT. mdpi.comresearchgate.net This comparison allows for the unambiguous assignment of the absolute configuration and the determination of conformational populations. researchgate.net Because VCD and ROA arise from different physical phenomena—changes in dipole moments versus changes in polarizability—they provide complementary structural information. nih.gov
For flexible molecules like β-D-glucofuranose, a thorough conformational search is necessary to identify all low-energy structures. mdpi.com The experimental VOA spectrum is then compared to a Boltzmann-averaged spectrum calculated from the individual spectra of these low-energy conformers. The excellent agreement that can be achieved between experimental and simulated VOA spectra allows for the direct extraction of experimental conformational distributions. mdpi.comnih.gov While VOA studies have been conducted on related glucopyranosides, highlighting the solvent's role in conformational preferences, specific detailed studies focusing solely on β-D-glucofuranose are less common. nih.gov However, the principles and methodologies are directly applicable.
Fourier Transform Infrared (FTIR) Spectroscopy in Glucofuranose Structural Analysis
The FTIR spectrum of a sugar like glucofuranose is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its various chemical bonds. Key regions in the spectrum include:
O-H Stretching Region (approx. 3600-3000 cm⁻¹): A broad band indicative of the extensive intra- and intermolecular hydrogen bonding network.
C-H Stretching Region (approx. 3000-2800 cm⁻¹): Bands associated with the C-H bonds of the ring and the exocyclic hydroxymethyl group.
Fingerprint Region (approx. 1500-800 cm⁻¹): This region contains a complex series of bands that are highly specific to the molecule's structure. It includes C-O stretching, C-C stretching, and C-O-H bending vibrations. Bands in the 1200-950 cm⁻¹ range are particularly sensitive to C-O-C and C-O stretching vibrations and can be indicative of the ring conformation and glycosidic linkages. nih.gov
While FTIR is a powerful tool for general structural characterization, differentiating between anomers (α vs. β) or ring forms (pyranose vs. furanose) based solely on FTIR can be challenging due to the significant overlap of their spectral features. mdpi.combiorxiv.org However, when combined with other techniques and computational modeling, FTIR can provide valuable insights into the structural characteristics of β-D-glucofuranose.
Gas-Phase Spectroscopy for Isolated β-D-Glucofuranose Conformers
Gas-phase spectroscopy techniques, such as resonant two-photon ionization (R2PI) combined with IR ion dip spectroscopy, allow for the study of the intrinsic conformational preferences of molecules in an isolated environment, free from solvent effects. nih.govpsu.edu By examining molecules in a supersonic jet expansion, it is possible to "freeze out" different conformers and study them individually.
These studies typically involve a computational search for all possible low-energy conformers, followed by the calculation of their vibrational spectra. rsc.org The experimental gas-phase IR spectrum is then compared with the calculated spectra to identify which conformers are present in the expansion. psu.edu
For furanose rings, which are known to be highly flexible, this approach is particularly valuable for understanding their inherent conformational landscape. rsc.orgox.ac.uk Studies on related methyl furanosides have revealed that the ring puckering is largely determined by the ring configuration and substituents, rather than crystal or solvent forces. ox.ac.uk In the gas phase, intramolecular hydrogen bonding plays a critical role in stabilizing specific conformers. ox.ac.uk For instance, studies on phenyl β-D-glucopyranoside have identified specific conformers based on the orientation of the exocyclic hydroxymethyl group and the hydrogen-bonding network. nih.gov While specific gas-phase studies on β-D-glucofuranose are not extensively reported, the methodologies applied to analogous pyranoside and furanoside systems demonstrate the potential of this approach to elucidate the intrinsic conformational preferences of the isolated β-D-glucofuranose molecule. psu.eduox.ac.uk
Advanced Analytical Methodologies for β D Glucofuranose Research
Chromatographic Techniques for Separation and Characterization
Chromatography is the cornerstone for isolating and analyzing β-D-glucofuranose from complex mixtures. Due to the high polarity of sugars and their tendency to exist in equilibrium between different cyclic forms (anomers), specialized chromatographic methods are required. researchgate.netlcms.cz
High-Performance Liquid Chromatography (HPLC) for Furanose Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for carbohydrate analysis, offering several modes tailored to the unique properties of sugars. lcms.cz The separation of β-D-glucofuranose and its related isomers can be challenging due to the dynamic equilibrium of anomers in solution, a process known as mutarotation, which can lead to peak splitting or broadening. lcms.czmdpi.com Strategies to overcome this often involve operating at high pH or elevated temperatures to accelerate the interconversion and collapse the anomers into a single peak. lcms.cz
Several HPLC modes are effective for furanose separation:
Anion-Exchange Chromatography (AEC): High-performance anion-exchange chromatography (HPAEC), typically performed at high pH, is a highly sensitive and selective method for carbohydrates. nih.gov Under alkaline conditions, the hydroxyl groups of sugars are partially ionized, allowing them to be separated based on anion-exchange mechanisms. nih.gov Aldoses that exist in a higher proportion in the five-membered furanose form, such as D-ribose, have been observed to bind strongly to the anion-exchange column, indicating this mode's suitability for furanose analysis. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a type of normal-phase chromatography that is well-suited for separating polar compounds like sugars. lcms.czmdpi.com It typically uses a polar stationary phase (e.g., aminopropyl-bonded silica) and a mobile phase consisting of a high concentration of a non-polar solvent like acetonitrile (B52724) with a smaller amount of water. shimadzu.co.uk Dynamic HILIC (D-HILIC) has been specifically used to study the kinetics of the α/β anomerization process in monosaccharides. mdpi.com
Ligand-Exchange Chromatography: This mode employs a stationary phase containing metal counterions (e.g., Ca²⁺, Pb²⁺) that form complexes with the hydroxyl groups of the sugars. shimadzu.co.uk The separation is based on the differential stability of these complexes, allowing for the resolution of various monosaccharides and disaccharides. shimadzu.co.uk
The selection of a detector is also critical. While refractive index (RI) detection is common, its sensitivity is limited. restek.com More advanced detectors like Charged Aerosol Detectors (CAD) and Mass Spectrometry (MS) offer higher sensitivity and specificity. researchgate.net
Table 1: Examples of HPLC Conditions for Furanose/Sugar Separation
| HPLC Mode | Stationary Phase | Mobile Phase | Application | Reference |
|---|---|---|---|---|
| HPAEC | Poly(styrene-divinylbenzene) based | NaOH gradient | Separation of aldose isomers, including those with high furanose content. | nih.gov |
| HILIC | Photo-click cysteine-based | Acetonitrile/Water | Study of α/β anomerization of monosaccharides. | mdpi.com |
| Partition (Normal-Phase) | Aminopropyl-bonded silica | Acetonitrile/Water | Separation of monosaccharides to oligosaccharides. | shimadzu.co.uk |
| Chiral HPLC | Chiralpak AD-H | Acetonitrile/Water | Separation of anomers and enantiomers of various monosaccharides. | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Glucofuranose Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for carbohydrate analysis, renowned for its high resolution and sensitivity. nih.govresearchgate.net However, sugars like glucofuranose are non-volatile and highly polar, making them unsuitable for direct GC analysis. restek.comajrsp.com Therefore, a crucial prerequisite is chemical derivatization, a process that converts the polar hydroxyl groups into less polar, more volatile functional groups. nih.govajrsp.com
Common derivatization methods include:
Silylation: This is one of the most popular methods, where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups. ajrsp.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. researchgate.net Direct silylation of a reducing sugar can yield multiple peaks for a single monosaccharide, corresponding to its α- and β-pyranose, α- and β-furanose, and open-chain forms. researchgate.net An oximation step prior to silylation can simplify the chromatogram by reducing the number of isomers formed. restek.com
Acetylation: This involves converting hydroxyl groups to esters. ajrsp.com Alditol acetylation is a common two-step method that involves reduction of the monosaccharide to its corresponding alditol, followed by acetylation. sci-hub.se
Boronate Derivatives: Reaction with reagents like butylboronic acid can form cyclic boronate esters. sci-hub.senist.gov One validated method involves converting glucose into α-D-glucofuranose cyclic 1,2:3,5-bis(butylboronate)-6-acetate for GC-MS analysis. nist.govresearchgate.net
A validated GC/ion trap mass spectrometric method was developed for determining 1,6-anhydro-beta-D-glucofuranose in atmospheric aerosols, which involved trimethylsilylation prior to analysis. nih.gov This highlights the successful application of GC-MS for specific furanose isomers in complex environmental samples.
Table 2: Derivatization Techniques for GC-MS Analysis of Glucofuranose and Related Sugars
| Derivatization Method | Reagents | Resulting Derivative | Key Features | Reference |
|---|---|---|---|---|
| Silylation (with Oximation) | Hydroxylamine hydrochloride, BSTFA | Trimethylsilyl (TMS) oximes | Reduces the number of isomeric peaks compared to direct silylation, improving separation. | restek.comajrsp.com |
| Acetylation (Alditol Acetates) | Sodium borohydride, Acetic anhydride (B1165640) | Acetylated alditols | Stable derivatives, but structural information of the original carbonyl group is lost. | sci-hub.se |
| Boronation/Acetylation | Butylboronic acid, Acetic anhydride | α-D-glucofuranose cyclic 1,2:3,5-bis(butylboronate)-6-acetate | Forms a specific glucofuranose derivative; used in reference measurement procedures. | nist.govresearchgate.net |
| Silylation | Dichloromethane-methanol, Trimethylsilylation | Trimethylsilyl derivative | Used for quantification of 1,6-anhydro-beta-D-glucofuranose in aerosols. | nih.gov |
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of complex analytes like β-D-glucofuranose. asdlib.orgasiapharmaceutics.info The combination provides a multi-dimensional analysis, where the separation technique isolates individual components and the detector provides structural information for unambiguous identification. asdlib.org
GC-MS, as discussed previously, is a prime example of a hyphenated technique. The gas chromatograph separates the volatile derivatives, and the mass spectrometer detects them, providing two key pieces of information: the retention time (a characteristic of the compound under specific conditions) and the mass spectrum (a molecular fingerprint based on the mass-to-charge ratio of fragmented ions). asdlib.org This combination is crucial for differentiating between isomers that may have very similar chromatographic behavior. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is increasingly used for carbohydrate analysis. asiapharmaceutics.info It combines the versatile separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. researchgate.netasiapharmaceutics.info Unlike GC-MS, LC-MS analyzes compounds in the liquid phase, often eliminating the need for derivatization. asdlib.org Ionization techniques like Electrospray Ionization (ESI) are commonly used to generate gas-phase ions from the eluting liquid stream. asdlib.org High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, allowing for the precise identification of sugar isomers based on their elemental composition. researchgate.net
Method Development and Validation Protocols for β-D-Glucofuranose Quantification and Purity Assessment
The development of a reliable analytical method for quantifying β-D-glucofuranose or assessing its purity requires rigorous validation to ensure it is suitable for its intended purpose. europa.eu Validation protocols are guided by international standards from bodies like the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL. europa.eupcdn.co The key performance characteristics that must be evaluated include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). europa.eujmbfs.org
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as other isomers or matrix components. pcdn.co
Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Linearity is often expressed by the correlation coefficient (r²) of the calibration curve, with values greater than 0.99 being desirable. nih.govmdpi.com
Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies on samples spiked with a known amount of the analyte. pcdn.co Recoveries are typically expected to be within a range of 80-120%.
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:
Repeatability: Precision under the same operating conditions over a short interval. europa.eu
Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment. europa.eu
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. jmbfs.org
Validated methods for furanose-related compounds demonstrate the successful application of these principles. For instance, a validated GC-MS method for furan (B31954) analysis reported high linearity (r² > 0.990) and recoveries between 77.81% and 111.47%. nih.gov Another GC-MS method for monosaccharides showed LODs in the range of 0.6–2.7 μg/mL and LOQs from 3.1–13.3 μg/mL. mdpi.com A primary reference method for glucose using isotope dilution GC-MS demonstrated excellent precision, with coefficients of variation less than 0.3%. researchgate.net
Table 3: Summary of Validation Parameters from Published Methods for Furan/Sugar Analysis
| Analyte(s) | Method | Linearity (r²) | Precision (%RSD or %CV) | Accuracy (% Recovery) | LOD / LOQ | Reference |
|---|---|---|---|---|---|---|
| Levoglucosan, 1,6-anhydro-beta-D-glucofuranose | GC-MS | - | ~2% for monosaccharide anhydrides | >90% for levoglucosan | - | nih.gov |
| Furan | HS-SPME-GC-MS | > 0.990 | - | 77.81–111.47% | LOD: 0.01-0.02 ng/g; LOQ: 0.04-0.06 ng/g | nih.gov |
| 13 Monosaccharides | GC-MS | > 0.99 | < 2.02% (stability) | - | LOD: 0.6–2.7 μg/mL; LOQ: 3.1–13.3 μg/mL | mdpi.com |
| Glucose, 1-kestose, Sucrose | HPLC-IR | - | - | - | LOD: 0.2-0.8 mg/mL; LOQ: 0.6-1.8 mg/mL | jmbfs.org |
| Glucose (in serum) | ID-GC-MS | - | < 0.3% | - | - | researchgate.net |
Role and Significance of β D Glucofuranose in Fundamental Glycobiology and Carbohydrate Metabolism Research
Occurrence and Detection of Glucofuranose Residues in Natural Systems
While the six-membered pyranose ring of D-glucose is ubiquitous in biology, the five-membered furanose form is exceptionally rare as a constituent of natural biomolecules. slu.se This rarity contrasts with other sugars like galactose, which is frequently found in the furanose form (galactofuranose) in bacterial and plant polysaccharides. slu.se The low natural abundance of glucofuranose has made its study challenging, with many initial assignments being tentative. slu.se However, recent advancements in analytical techniques have led to the definitive identification of glucofuranose in specific natural contexts.
For a long time, the existence of glucofuranose as a building block in biomolecules was uncertain. slu.se However, a significant discovery has been the identification of an atypical homopolymer of β-(1→6)-glucofuranose, named glucofuranan, in the human pathogen Mycoplasma (M.) fermentans. nih.gov This was a novel finding, as a complete biosynthetic pathway for glucofuranan had not been previously described in bacteria. researchgate.net The discovery implies the existence of specific glycosyltransferases (synthases) in these organisms capable of producing and polymerizing a glucofuranose donor, such as UDP- or another NDP-glucofuranose. nih.govresearchgate.net
Beyond this confirmed bacterial polysaccharide, there have been other reports of glucofuranose residues. For instance, it has been suggested to be a component of certain plant polysaccharides and was identified as a C-glycosyl derivative in Aloe barbadensis. slu.se Studies have also indicated the presence of glucofuranose in the vegetative parts of the proso millet plant (Panicum miliaceum), including its roots, leaves, and stems. researchgate.net These findings challenge the long-held view of glucofuranose's absence from natural systems and highlight the diversity of carbohydrate structures in biology. nih.gov
The primary challenge in detecting β-D-glucofuranose is its low concentration in equilibrium with the much more abundant pyranose forms. slu.se In dilute solutions, its signals are often below the limit of detection of standard spectroscopic methods. slu.se
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the unambiguous identification and characterization of glucofuranose. slu.se Complete ¹H and ¹³C NMR spectral analysis allows for the assignment of all signals, chemical shifts, and coupling constants. researchgate.net Advanced 2D NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are crucial for resolving the overlapping signals in complex spectra. slu.seresearchgate.net In an HSQC spectrum of D-glucose, minor cross-peaks corresponding to the furanose forms can be clearly distinguished from the dominant pyranose signals. slu.se For example, the anomeric proton (H-1) signal for β-D-glucofuranose appears at a distinct chemical shift with a very small coupling constant (JH1,H2 < 1 Hz), which is characteristic of the β-furanoside configuration. slu.seresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for β-D-Glucofuranose in D₂O This table presents illustrative data based on published research. Actual values may vary slightly with experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | ~5.49 | ~109.0 |
| C2 | ~4.12 | ~80.0 |
| C3 | ~4.24 | ~75.3 |
| C4 | ~4.30 | ~81.5 |
| C5 | ~4.08 | ~68.6 |
| C6 | ~3.92 | ~70.6 |
| Data sourced from references slu.seresearchgate.net. |
Other methods for detection include:
Gas Chromatography/Mass Spectrometry (GC-MS): This technique requires chemical derivatization of the glucose to make it volatile. A method has been developed using a two-step derivatization to form 1,2:3,5-bis(butylboronate)-6-acetyl-α-D-glucofuranose, which can then be analyzed by GC-MS to determine glucose concentration and isotopic enrichment in plasma samples. nih.gov
Colorimetric and Fluorometric Detection: Specific chemical sensors have been designed for detecting metal ions, where β-D-glucofuranose is used as a conjugate. For example, a naphthaldimine-glucofuranose conjugate acts as a colorimetric and fluorometric sensor for Fe²⁺ and Cu²⁺ ions in DMSO, with binding confirmed by absorbance, fluorescence, and NMR spectroscopy. researchgate.net
Anomeric Equilibrium and Mutarotation Kinetics of D-Glucose Furanose Forms
In aqueous solution, D-glucose exists as an equilibrium mixture of its different isomeric forms: two six-membered pyranoses (α and β), two five-membered furanoses (α and β), and a trace amount of the open-chain aldehyde form. slu.semasterorganicchemistry.com This dynamic interconversion between the cyclic forms via the open-chain intermediate is known as mutarotation. tdl.org
The equilibrium distribution of glucose isomers is governed by their relative thermodynamic stability. For all sugars, the pyranose form is generally more stable than the furanose form. tdl.org In the case of D-glucose at ambient temperature, the pyranose forms are overwhelmingly dominant, accounting for more than 99% of the total molecules. slu.se The furanose forms (α and β combined) constitute only about 0.3–0.4% of the equilibrium mixture. slu.se The open-chain aldehyde is even less abundant, at approximately 0.005%. slu.se This preference for the pyranose ring is due to its lower ring strain and more favorable stereochemical arrangement of hydroxyl groups compared to the furanose ring. The interconversion is reversible, with the open-chain form acting as the necessary intermediary for the ring-opening and closing that allows the pyranose and furanose forms to equilibrate.
Table 2: Equilibrium Composition of D-Glucose in Aqueous Solution at Ambient Temperature
| Isomer | Ring Size | Anomer | Percentage at Equilibrium |
| Glucopyranose | 6-membered | α | ~36% |
| β | ~63% | ||
| Glucofuranose | 5-membered | α + β | ~0.3 - 0.4% |
| Open-Chain | Acyclic | Aldehyde | ~0.005% |
| Data sourced from references slu.seresearchgate.netub.edu. |
Enzymatic Recognition and Substrate Specificity for β-D-Glucofuranose
Enzymes typically exhibit high specificity for the structure of their substrates, including the ring size and anomeric configuration. The vast majority of enzymes involved in glucose metabolism, such as hexokinase and β-glucosidases, are specific for the pyranose form of glucose. ub.eduwikipedia.org For instance, while hexokinase can phosphorylate both α- and β-D-glucopyranose, the subsequent enzyme in many analytical assays, glucose-6-P dehydrogenase, is specific for the β-anomer of the phosphorylated pyranose. ub.edu
The general lack of known enzymes that produce or modify free glucofuranose has contributed to the view of its biological insignificance. slu.se This is in stark contrast to galactofuranose, for which the enzyme UDP-galactopyranose mutase actively produces the UDP-galactofuranose donor needed for polysaccharide synthesis. slu.se
However, the discovery of a β-(1→6)-glucofuranan polymer in Mycoplasma fermentans strongly implies the existence of a dedicated enzymatic machinery for its synthesis. nih.gov This would require at least one enzyme, a synthase, that can specifically recognize a glucofuranose donor molecule and catalyze its polymerization. researchgate.net
While the specific enzymes for β-D-glucofuranose are still under investigation, studies on enzymes that process other furanose sugars, like β-D-galactofuranosidase, provide insight into the structural basis for recognition. In a β-D-galactofuranosidase from Streptomyces sp. JHA19, the enzyme's active site forms an extensive hydrogen bond network with the C5-C6 hydroxy groups of the substrate. biorxiv.org This network is crucial for discriminating the furanose substrate from similar molecules like L-arabinofuranose, which lacks the C6 hydroxymethyl group. biorxiv.org Given that β-D-glucofuranose possesses the same C6 hydroxymethyl group, it is plausible that any enzyme specific for it would use a similar recognition strategy, forming specific interactions with the exocyclic part of the sugar to ensure specificity for the furanose ring.
Molecular Mechanisms of Enzyme-Glucofuranose Interactions (e.g., Glycosyl Transfer)
The interaction between enzymes and β-D-glucofuranose is a highly specific process governed by intricate molecular mechanisms, particularly evident in reactions like glycosyl transfer. Glycosyltransferases and glycoside hydrolases that act on furanosides possess active sites precisely tailored to recognize the five-membered ring structure of β-D-glucofuranose.
Enzymes that cleave glycosidic bonds, such as β-D-glucofuranosidases, often employ a sophisticated two-step catalytic mechanism. This process typically involves key amino acid residues within the enzyme's active site. Initially, a nucleophilic residue attacks the anomeric carbon (C-1) of the glucofuranose ring. This attack results in the formation of a covalent glycosyl-enzyme intermediate, while the remainder of the substrate molecule (the aglycone) is released. Subsequently, an activated water molecule enters the active site and hydrolyzes this intermediate, releasing the β-D-glucofuranose and regenerating the enzyme for another catalytic cycle.
The specificity for the furanose form over the more common pyranose form is achieved through a network of non-covalent interactions. The enzyme's active site creates a pocket that is sterically and electronically complementary to the β-D-glucofuranose ring. Hydrogen bonds form between the hydroxyl groups of the sugar and specific amino acid residues, ensuring the substrate is locked into the correct orientation for catalysis. nih.gov For example, structural analyses of homologous enzymes like β-D-galactofuranosidase have shown that an extensive and integral hydrogen bond network with the C5 and C6 hydroxyl groups is a key determinant for substrate discrimination. nih.gov
Lytic transglycosylases, another class of enzymes, catalyze the non-hydrolytic cleavage of glycosidic bonds, resulting in the formation of a 1,6-anhydro ring. mdpi.com This reaction also depends on a highly conserved catalytic residue (typically glutamate (B1630785) or aspartate) and a precisely shaped substrate-binding groove that accommodates the sugar ring. mdpi.com The molecular docking of various sugar derivatives into enzyme active sites has further illuminated these interactions, showing how hydrogen bonds and hydrophobic interactions dictate binding affinity and specificity. researchgate.netresearchgate.net
Influence of Glucofuranose Conformation on Enzyme Binding and Catalysis
The five-membered furanose ring of β-D-glucofuranose is inherently more flexible than the six-membered pyranose ring. wikipedia.org This flexibility allows it to adopt various puckered conformations, often described as envelope (E) or twist (T) shapes. wikipedia.org This conformational variability is not a random feature but a crucial aspect that enzymes exploit for binding and catalysis.
Enzyme active sites are not static templates; they are dynamic structures. They often bind preferentially to a specific, higher-energy conformation of the substrate that resembles the transition state of the reaction. This concept, known as conformational selection or induced fit, is central to understanding enzyme efficiency. By selectively binding a distorted conformation of the β-D-glucofuranose ring, the enzyme effectively lowers the activation energy of the reaction. acs.orgnih.gov
For instance, structural studies on glycoside hydrolases have revealed that the sugar ring bound in the active site is often distorted from its most stable, relaxed state. acs.org In the case of furanosides, the enzyme's active site can stabilize a specific ring pucker, such as the 4TO conformation, through a network of hydrogen bonds. nih.gov This "conformational steering" positions the glycosidic bond optimally with respect to the catalytic residues, facilitating nucleophilic attack and the departure of the leaving group. acs.orgnih.gov The flexibility of the furanose ring allows it to contort into this catalytically competent shape, a feat that is more difficult for the more rigid pyranose ring.
The dynamics of the enzyme itself, including the movement of loops surrounding the active site, also play a critical role. biorxiv.orgmdpi.com These loops can act as "gates," controlling substrate access and product release, and their flexibility can influence the conformation of the bound sugar. The interplay between the intrinsic conformational landscape of β-D-glucofuranose and the dynamic, pre-organized environment of the enzyme's active site is therefore a key determinant of catalytic efficiency.
Computational Chemistry and Cheminformatics Applied to β D Glucofuranose
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are essential for accurately describing the electronic structure and energetics of β-D-glucofuranose, providing a fundamental understanding of its stability and reactivity.
The accuracy of quantum chemical calculations is critically dependent on the chosen level of theory and basis set. stackexchange.com For carbohydrates like β-D-glucofuranose, correlated ab initio wave function calculations, such as Møller-Plesset perturbation theory (MP2), often serve as a benchmark for evaluating other methods. researchgate.net
Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it a popular choice for carbohydrate studies. However, the selection of the functional is crucial. Studies have shown that the widely used B3LYP functional may not be the most suitable for saccharide conformational studies. researchgate.netacs.org Hybrid functionals like B3PW91, PBEh, and TPSSh, as well as the M05-2X functional, have demonstrated better agreement with MP2 results. researchgate.netacs.org
The choice of basis set also significantly impacts the results. Minimal basis sets are generally inadequate for quantitative predictions. For reliable relative energies of saccharide conformers, the smallest recommended basis set is 6-31+G, while more converged results can be achieved with larger sets like 6-311+G . researchgate.netacs.org The inclusion of diffuse functions (indicated by '+') is important for describing the lone pairs of the numerous oxygen atoms and hydrogen bonding interactions.
| Category | Recommendation | Rationale | Reference |
|---|---|---|---|
| Benchmark Method | MP2/aug-cc-pVTZ | Provides reliable reference energies for conformational studies. | researchgate.net |
| Recommended DFT Functionals | M05-2X, B3PW91, PBEh, TPSSh | Show better performance and agreement with MP2 compared to B3LYP for saccharide conformational energies. | researchgate.netacs.org |
| Recommended Basis Sets | 6-31+G, 6-311+G , aug-cc-pVTZ | Inclusion of diffuse and polarization functions is crucial for accuracy. 6-31+G** is a good starting point, with larger sets providing more converged results. | researchgate.netacs.org |
The conformation and stability of β-D-glucofuranose are profoundly influenced by its aqueous environment. Computational models must account for solvation to produce realistic results. worldscientific.com Both explicit and implicit solvent models are employed to study these effects.
Explicit solvent models, typically used in ab initio molecular dynamics (AIMD) simulations, surround the solute with a number of individual water molecules. nih.gov This approach allows for a detailed description of specific hydrogen bonding networks and the dynamic structure of the hydration shell. nih.gov AIMD studies have revealed the crucial role of water in mediating reaction pathways and stabilizing intermediates in sugar chemistry. nih.gov
Implicit solvent models, such as the Poisson-Boltzmann (PB) and Generalized Born (GB) models, represent the solvent as a continuous medium with a defined dielectric constant. acs.org These models are computationally less expensive than explicit solvent simulations and are effective for calculating solvation free energies. acs.org However, their accuracy depends on the careful parameterization of atomic radii for carbohydrates. Optimized parameters for use with specific force fields have been developed to achieve remarkable agreement between the solvation energies calculated with implicit models and those from explicit solvent simulations. acs.org
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a cornerstone of computational glycobiology, enabling the study of the dynamic behavior and conformational flexibility of molecules like β-D-glucofuranose over time. nih.govyoutube.com Based on Newton's laws of motion, MD simulations track the trajectory of atoms, providing a detailed picture of molecular motions and interactions. youtube.com
Unlike the relatively rigid six-membered pyranose rings, the five-membered furanose ring of β-D-glucofuranose exhibits significant flexibility. nih.gov This flexibility allows it to adopt a wide range of conformations, which can be described by a pseudorotational itinerary. nih.govrsc.org The conformational space includes ten envelope (E) and ten twist (T) forms. rsc.org
MD simulations are used to explore the conformational free energy landscape of the furanose ring. These simulations show that furanoses can interconvert between multiple ring conformations, and the energy barriers for these transitions are relatively low. nih.gov The conformational preferences are influenced by a combination of factors, including steric and electrostatic interactions between the hydroxyl groups and the anomeric effect. nih.govnih.gov While a simple two-state model (North and South puckers) is often used to interpret experimental NMR data, MD simulations reveal a more complex reality, with some furanosides populating a continuum of states. nih.govacs.org
MD simulations with explicit water molecules are invaluable for characterizing the hydration shell of β-D-glucofuranose. worldscientific.com These simulations provide detailed information on the number, location, and orientation of water molecules that directly interact with the sugar. Studies on glucose anomers have shown that β-D-glucose forms a particularly high number of hydrogen bonds with surrounding water molecules. bohrium.comacs.org
The analysis of MD trajectories reveals the specific roles of the different hydroxyl groups and the ring oxygen atom in the hydrogen-bonding network. For instance, simulations have shown that the ring oxygen (O5) atom in β-D-glucose is a significant hydrogen bond acceptor. acs.org The simulations can also quantify the average number of hydrogen bonds donated and accepted by the sugar, the average hydrogen bond lengths, and the distribution of water molecules in the first and second hydration shells. acs.orgrsc.org This detailed picture of the anisotropic structuring of water around the solute is crucial for understanding its solubility and interactions with other biomolecules. worldscientific.combohrium.com
| Property | Finding | Significance | Reference |
|---|---|---|---|
| Coordination Number | Forms the most hydrogen bonds with surrounding water molecules compared to other glucose isomers. | Contributes to its high solubility and stability in aqueous solution. | bohrium.comacs.org |
| Hydrophobic Hydration | Coordinates the fewest water molecules in its hydrophobic shell. | Highlights the amphipathic nature of the molecule. | bohrium.com |
| Hydrogen Bond Geometry | Exhibits the shortest average H-bond length when its OH groups act as donors. | Indicates strong, stable interactions with the first hydration shell. | acs.org |
| Ring Oxygen (O5) Interaction | The O5 atom is significantly involved in accepting hydrogen bonds from water. | Demonstrates the role of the endocyclic oxygen in shaping the hydration structure. | acs.org |
Chemoinformatic Approaches for Structural Prediction and Analysis
Chemoinformatic approaches leverage computational methods to generate, manage, and analyze structural data for carbohydrates. mdpi.com These tools are vital for predicting the three-dimensional structures of complex carbohydrates and for understanding structure-property relationships. mdpi.comnih.gov
For a molecule like β-D-glucofuranose, chemoinformatic workflows can predict key structural features, including the preferred monosaccharide ring conformation and the rotational states of its exocyclic hydroxymethyl group. nih.gov Methods for crystal structure prediction, for example, have been applied to monosaccharides to identify the most stable packing arrangements, which correspond to the global free energy minimum. acs.orgacs.org These predictions rely on a combination of force fields to generate a multitude of hypothetical structures, followed by higher-level ab initio energy calculations to rank them. acs.orgacs.org
Furthermore, the development of specialized databases and modeling tools facilitates the systematic analysis of carbohydrate structures. mdpi.com These resources integrate experimental data with computational models, allowing for the validation of simulated structures against NMR or X-ray data. mdpi.com While Quantitative Structure-Activity Relationship (QSAR) models are more commonly applied to predict the biological activity of derivatives rather than the structure of the parent molecule, the underlying principle of correlating molecular descriptors with properties is central to chemoinformatics. wikipedia.org For β-D-glucofuranose, chemoinformatic analysis helps to build a comprehensive understanding of its conformational landscape and its interactions, bridging the gap between its simple chemical formula and its complex behavior in biological systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Features
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key structural features that influence a molecule's efficacy, QSAR models can guide the design of new derivatives with enhanced therapeutic properties.
In the study of D-glucofuranose derivatives, QSAR has been employed to explore their potential as antifungal agents. One study focused on a series of D-glucofuranose derivatives and their activity against various fungal pathogens. The research utilized in silico methods to build a predictive QSAR model. While specific details of a QSAR model exclusively for β-D-glucofuranose were not extensively detailed in the available research, studies on D-glucofuranose derivatives provide valuable insights. For instance, a study on modified D-glucofuranoses as potential inhibitors of black fungus protease involved the calculation of pIC50 values to be used in a QSAR study, highlighting the importance of this approach in understanding their antifungal potential. researchgate.net
The general approach in such studies involves correlating various molecular descriptors (discussed in the next section) with the observed biological activity, often expressed as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC). The resulting QSAR models can then be used to predict the activity of newly designed compounds, prioritizing the synthesis of those with the highest predicted potency.
A crucial aspect of QSAR is the identification of structural features that positively or negatively influence biological activity. For example, a computational screening of D-glucofuranose derivatives against black and white fungus concluded that the presence of a carboxylic group and a methyl group in the benzene (B151609) ring attached to the glucofuranose core could enhance the binding affinity to fungal proteins. researchgate.net This type of information is invaluable for medicinal chemists in the rational design of more effective antifungal agents based on the β-D-glucofuranose scaffold.
Molecular Descriptors for β-D-Glucofuranose Derivatives
Molecular descriptors are numerical values that characterize specific properties of a molecule. They can be broadly categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. The selection of appropriate descriptors is a critical step in the development of a robust and predictive QSAR model.
In the computational analysis of D-glucofuranose derivatives, a variety of molecular descriptors have been calculated to understand their structure-activity relationships. A study investigating D-glucofuranose derivatives for their potential against breast cancer utilized quantum calculations to determine key chemical descriptors. nih.gov Another study on the antifungal properties of D-glucofuranose derivatives also relied on Density Functional Theory (DFT) to compute quantum chemical descriptors. researchgate.net
These quantum-chemical descriptors provide insights into the electronic properties of the molecules, which are often crucial for their interaction with biological targets. Some of the commonly calculated descriptors in studies of D-glucofuranose derivatives include:
Highest Occupied Molecular Orbital (HOMO) Energy: This descriptor relates to the electron-donating ability of a molecule.
Lowest Unoccupied Molecular Orbital (LUMO) Energy: This descriptor is associated with the electron-accepting ability of a molecule.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.
Dipole Moment: This descriptor provides information about the polarity of the molecule, which can influence its solubility and ability to cross biological membranes.
Electron Affinity and Ionization Potential: These descriptors further characterize the electronic nature of the molecule.
| Descriptor Category | Descriptor Name | Description |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. |
| Atom Count | The total number of atoms in a molecule. | |
| Topological | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule; relates to drug transport properties. |
| Rotatable Bond Count | The number of bonds that allow free rotation around them; relates to molecular flexibility. | |
| Quantum-Chemical | HOMO Energy | Energy of the highest occupied molecular orbital. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | |
| Dipole Moment | A measure of the net molecular polarity. |
By analyzing the correlation between these descriptors and the biological activity of a series of β-D-glucofuranose derivatives, researchers can develop predictive QSAR models. These models, in turn, guide the synthesis of new compounds with optimized properties, ultimately accelerating the discovery of novel therapeutic agents based on the β-D-glucofuranose scaffold.
Q & A
Q. What are the primary challenges in synthesizing β-D-glucofuranose derivatives with high stereochemical purity, and how can these be methodologically addressed?
Synthesis of β-D-glucofuranose derivatives often faces challenges in regioselectivity and stereochemical control due to the inherent instability of the furanose ring compared to pyranose forms. To address this, researchers employ protecting-group strategies (e.g., benzyl, acetyl) to stabilize intermediates during glycosylation reactions. Analytical techniques like NMR (¹H, ¹³C, and 2D HSQC) are critical for verifying stereochemistry, while X-ray crystallography provides definitive structural confirmation .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing β-D-glucofuranose in complex mixtures?
High-resolution mass spectrometry (HRMS) and tandem MS/MS are essential for identifying β-D-glucofuranose derivatives. For quantification, HPLC coupled with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) is preferred due to the lack of chromophores in many carbohydrate derivatives. Polarimetry and circular dichroism (CD) can further confirm optical activity and anomeric configuration .
Advanced Research Questions
Q. How can computational methods like DFT improve the understanding of β-D-glucofuranose’s conformational stability and reactivity?
Density Functional Theory (DFT) simulations enable researchers to model the furanose ring’s puckering modes and predict thermodynamic stability under varying conditions (e.g., solvent effects, temperature). For example, studies comparing glucofuranose esters and ethers reveal that electron-withdrawing substituents stabilize the ring by reducing torsional strain . These models guide experimental design by identifying energetically favorable synthetic pathways.
Q. What experimental strategies resolve contradictions in reported enzymatic hydrolysis rates of β-D-glucofuranose-containing polysaccharides?
Discrepancies in hydrolysis data often stem from differences in enzyme sources (e.g., microbial vs. plant-derived β-glucosidases) or substrate accessibility. Researchers should standardize assay conditions (pH, temperature, ionic strength) and use immobilized enzymes to minimize batch variability. Kinetic studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify enzyme-substrate binding affinities, clarifying mechanistic inconsistencies .
Q. How does the furanose ring’s dynamic equilibrium between α and β anomers affect its biological activity in glycoconjugate vaccines?
The anomeric equilibrium can alter epitope presentation in vaccine candidates. To stabilize the desired anomer, researchers use site-specific glycosylation techniques (e.g., enzymatic synthesis with glycosyltransferases) or introduce steric hindrance via C2 or C3 modifications. In vitro assays, such as ELISA with monoclonal antibodies, validate antigenic specificity, while molecular dynamics simulations predict conformational behavior in physiological environments .
Q. What role does β-D-glucofuranose play in plant cell wall biosynthesis, and how can its metabolic flux be quantified in vivo?
β-D-Glucofuranose is a precursor for hemicellulose and pectin biosynthesis. Stable isotope labeling (e.g., ¹³C-glucose tracing) combined with GC-MS or NMR metabolomics tracks its incorporation into polysaccharides. Transgenic models (e.g., Arabidopsis with silenced glucosyltransferases) further elucidate biosynthetic pathways, while atomic force microscopy (AFM) visualizes cell wall structural changes .
Methodological Guidance
Q. What protocols ensure reproducibility in crystallizing β-D-glucofuranose derivatives for structural studies?
Slow vapor diffusion using mixed solvents (e.g., acetonitrile/water) promotes high-quality crystal growth. Pre-screening with robotic crystallization platforms (e.g., Gryphon LCP) optimizes conditions. For recalcitrant compounds, co-crystallization with chaperone molecules (e.g., cyclodextrins) improves lattice formation. Data collection at synchrotron facilities enhances resolution for small-molecule crystallography .
Q. How should researchers design controls to distinguish β-D-glucofuranose-specific enzymatic activity from background noise in kinetic assays?
Include negative controls with non-hydrolyzable analogs (e.g., thio-glycosides) and competitive inhibitors (e.g., deoxy derivatives). Use knockout microbial strains or siRNA-treated cell lines to confirm enzyme specificity. Parallel reaction monitoring (PRM) in LC-MS/MS ensures detection of low-abundance hydrolysis products .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in β-D-glucofuranose bioactivity studies?
Non-linear regression models (e.g., Hill equation, log-logistic curves) are ideal for IC₅₀/EC₅₀ calculations. Bootstrap resampling accounts for heteroscedasticity in biological replicates. For multi-parametric datasets, principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) identifies key variables driving activity .
Q. How can researchers address conflicting NMR assignments of β-D-glucofuranose anomers in published literature?
Reconcile discrepancies by cross-referencing chemical shifts with databases (e.g., BMRB) and validating assignments via 2D NOESY (nuclear Overhauser effect spectroscopy) or J-resolved experiments. Collaborative platforms like NMRium allow peer validation of spectral interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
